2-Methoxy-3-(trifluoromethyl)phenylacetic acid

Description

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is 2-[2-methoxy-3-(trifluoromethyl)phenyl]acetic acid , reflecting the positions of its substituents on the phenyl ring. It is also known by several synonyms, including:

- 2-Methoxy-3-(trifluoromethyl)phenylacetic acid

- 2-(2-Methoxy-3-(trifluoromethyl)phenyl)acetic acid

- 3-(Trifluoromethyl)-2-methoxyphenylacetic acid

The compound has a CAS Registry Number of 1017778-84-5 and a molecular formula of C₁₀H₉F₃O₃ , with a molecular weight of 234.17 g/mol .

Table 1: Key Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 2-[2-methoxy-3-(trifluoromethyl)phenyl]acetic acid |

| CAS Number | 1017778-84-5 |

| Molecular Formula | C₁₀H₉F₃O₃ |

| Molecular Weight | 234.17 g/mol |

| SMILES | COC1=C(CC(=O)O)C=CC=C1C(F)(F)F |

| InChI Key | LMQFQFJTFHHNQH-UHFFFAOYSA-N |

Structural Characterization

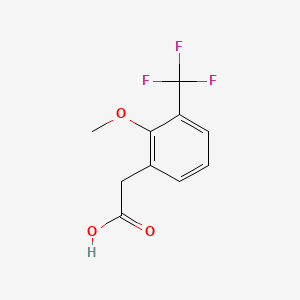

The compound’s structure is defined by a phenyl ring with methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups at the 2- and 3-positions, respectively, and an acetic acid (-CH₂COOH) group attached to the 1-position.

Key Structural Features:

- Stereoelectronic Effects : The electron-withdrawing trifluoromethyl group and electron-donating methoxy group create a polarized aromatic system, influencing reactivity in substitution reactions.

- Conformational Flexibility : The acetic acid side chain allows rotation, enabling interactions with biological targets or chiral resolving agents.

Experimental characterization includes:

- ¹H NMR : Peaks corresponding to the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and acetic acid protons (δ 3.6–3.7 ppm for -CH₂- and δ 12.5 ppm for -COOH).

- ¹⁹F NMR : A singlet near δ -60 ppm for the -CF₃ group.

- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹), C-O (1250 cm⁻¹), and C-F (1100–1200 cm⁻¹).

The compound crystallizes in a monoclinic system with a melting point of 71–75°C .

Relationship to Mosher's Acid and Other Fluorinated Phenylacetic Acids

This compound is a structural isomer of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), a well-known chiral derivatizing agent.

Table 2: Comparison with Mosher's Acid

| Property | This compound | Mosher's Acid |

|---|---|---|

| Substituent Positions | 2-OCH₃, 3-CF₃ | 2-OCH₃, 2-CF₃ (adjacent) |

| Chirality | Achiral (no stereocenter) | Chiral (α-carbon) |

| Primary Use | Intermediate in synthesis | NMR-based enantiomer analysis |

The trifluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making such compounds valuable in drug design. However, unlike Mosher's acid, the 2-methoxy-3-CF₃ derivative lacks a stereogenic center, limiting its utility in chiral resolution.

Historical Context and Development

Fluorinated phenylacetic acids emerged as a focus of research in the mid-20th century, driven by the unique properties imparted by fluorine atoms. Mosher's acid, first reported in 1969, became a cornerstone for determining enantiomeric purity via NMR. The synthesis of this compound likely arose from efforts to explore substituent effects on aromatic systems, particularly in optimizing electronic and steric profiles for industrial applications.

Key milestones include:

- 1989 : Microbial asymmetric hydrolysis methods for related α-methoxy-α-CF₃ phenylacetic acids were developed, showcasing biological routes to fluorinated compounds.

- 2000s : Advances in trifluoromethylation techniques (e.g., Umemoto’s reagent) enabled efficient synthesis of 3-CF₃-substituted aromatics.

- 2020s : Commercial availability of this compound from suppliers like Thermo Scientific reflects its growing role as a building block in agrochemical and pharmaceutical research.

This compound exemplifies the synergy between fluorination strategies and aromatic substitution patterns, contributing to the broader landscape of organofluorine chemistry.

Properties

IUPAC Name |

2-[2-methoxy-3-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-16-9-6(5-8(14)15)3-2-4-7(9)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQFQFJTFHHNQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid typically involves the reaction of 2-methoxy-3-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the acetic acid moiety. One common method involves the use of a Grignard reagent followed by oxidation to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chiral Derivatization Agent

One of the primary applications of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid is as a chiral derivatizing agent in NMR spectroscopy. It is employed in Mosher ester and Mosher amide analyses, which are essential techniques for determining the absolute configuration of chiral centers in secondary alcohols and amines. The introduction of the trifluoromethyl group enhances the sensitivity and specificity of these analyses, making it easier to distinguish between enantiomers .

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit potent antimicrobial properties. For instance, a study synthesized various aryl acetamide derivatives to evaluate their efficacy against Cryptosporidium, a pathogenic parasite. The results demonstrated that certain derivatives showed significant potency (EC50 values as low as 0.07 μM), suggesting potential therapeutic applications in treating cryptosporidiosis .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research has shown that similar phenylacetic acid derivatives can inhibit inflammatory pathways, which could lead to the development of new anti-inflammatory drugs .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving this compound have provided insights into how modifications to the molecule affect its biological activity. These studies reveal that electron-withdrawing groups, such as trifluoromethyl, significantly enhance the potency of compounds against various biological targets .

Table: Summary of SAR Findings

| Compound Modification | Effect on Potency | Reference |

|---|---|---|

| Addition of trifluoromethyl | Increased potency | |

| Substitution with fluorine | Variable potency | |

| Presence of electron-donating groups | Decreased potency |

Applications in Organic Synthesis

In organic synthesis, this compound serves as a versatile reagent for constructing complex molecules. Its ability to form stable intermediates makes it valuable in synthesizing pharmaceuticals and agrochemicals .

Toxicological Studies

While exploring its applications, it is crucial to address the safety profile of this compound. Toxicological assessments indicate that it can cause skin and eye irritation; therefore, proper handling precautions are necessary when using this compound in laboratory settings .

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets. The methoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways and result in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

a) 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid

- Structure : Methoxy at 3-position, -CF₃ at 5-position.

- Molecular Formula : C₁₀H₉F₃O₃ (identical to the target compound).

- Key Differences: Altered substituent positions lead to distinct electronic and steric effects.

b) 2-Methoxy-4-(trifluoromethyl)phenylacetic Acid

Functional Group Variants

a) 3,5-Bis(trifluoromethyl)phenylacetic Acid

- Structure : Two -CF₃ groups at 3- and 5-positions.

- Molecular Formula : C₁₀H₇F₆O₂.

- Key Differences: The additional -CF₃ group significantly increases lipophilicity (logP ~3.5 vs. ~2.8 for the target compound), impacting membrane permeability and metabolic stability. This compound demonstrated higher inhibitory activity (IC₅₀ = 12 nM) against MCH1 receptors compared to mono-substituted analogs .

b) 4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic Acid

Simplified Analogs

a) 3-Methoxyphenylacetic Acid

- Molecular Weight : 166.17 g/mol.

- Key Differences : Absence of -CF₃ reduces electronegativity, lowering boiling point (mp 71–73°C vs. ~120°C for the target compound) and solubility in organic solvents (e.g., chloroform) .

b) Mosher’s Acid (α-Methoxy-α-(trifluoromethyl)phenylacetic Acid)

- Structure : -CF₃ and methoxy on the α-carbon of the acetic acid chain.

Biological Activity

2-Methoxy-3-(trifluoromethyl)phenylacetic acid, also known as (R)-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), is an organic compound notable for its unique structure and diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in pharmaceuticals, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 234.17 g/mol. Its structure includes a methoxy group and a trifluoromethyl group, which significantly enhance its chemical properties and biological activities.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Effects : Initial studies suggest that this compound may interact with enzymes or receptors involved in inflammatory pathways. Understanding these interactions is crucial for assessing its therapeutic potential .

- Chiral Derivatizing Agent : It serves as a chiral derivatizing agent in Mosher ester analysis, which is essential for determining the absolute configuration of chiral secondary alcohols. This application highlights its utility in stereochemistry and drug development .

The biological activity of this compound is attributed to its ability to bind to specific biological targets. Interaction studies have shown promise in modulating pathways related to inflammation and possibly cancer . However, further research is needed to elucidate the precise mechanisms.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the compound's potential:

- Inflammatory Pathways : In vitro studies demonstrated that this compound can inhibit pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

- Synthesis and Application : The compound has been synthesized using various methods, emphasizing its versatility as an intermediate for synthesizing more complex molecules .

- Comparative Analysis : A comparative study with structurally similar compounds showed that the presence of both methoxy and trifluoromethyl groups in this compound enhances its reactivity and potential applications in medicinal chemistry .

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid | Propanoic Acid Derivative | Contains additional carbon chain; different reactivity profile. |

| (S)-(−)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid | Chiral Acid | Exhibits distinct stereochemistry affecting biological activity. |

| 2-Trifluoromethylbenzoic acid | Benzoic Acid | Lacks methoxy group; different solubility and reactivity. |

Q & A

Q. Methodological Answer :

- Electronic Effects : The trifluoromethyl group at position 3 is a strong electron-withdrawing group (EWG), reducing electron density on the aromatic ring and directing nucleophiles to the para position. The methoxy group at position 2 acts as an electron-donating group (EDG), creating regioselectivity conflicts.

- Experimental Validation :

- Kinetic Studies : Compare reaction rates with analogs (e.g., 3-trifluoromethylphenylacetic acid vs. 2-methoxyphenylacetic acid) using NMR to track substituent effects .

- DFT Calculations : Model charge distribution to predict reactive sites. For example, the C-4 position may show higher electrophilicity due to combined EDG/EWG effects .

Data Contradiction Note : Some studies report unexpected para/ortho selectivity due to steric hindrance from the trifluoromethyl group, requiring empirical validation .

Basic: What analytical techniques are optimal for characterizing this compound?

Q. Methodological Answer :

- Structural Confirmation :

- ¹H/¹⁹F NMR : Identify methoxy (δ 3.8–4.0 ppm) and trifluoromethyl (δ -60 to -70 ppm) groups. Compare with reference spectra from similar compounds .

- Mass Spectrometry (HRMS) : Look for [M+H]⁺ at m/z 264.05 (calculated for C₁₀H₉F₃O₃).

- Purity Assessment :

Safety Note : Store samples in desiccators at 2–8°C to prevent moisture-induced degradation .

Advanced: How can researchers resolve contradictions in reported stability data for this compound?

Methodological Answer :

Conflicting stability reports (e.g., heat sensitivity vs. room-temperature stability) arise from varying impurity profiles or storage conditions. To resolve:

Accelerated Stability Testing :

Identify Degradants :

Incompatibility Analysis :

Q. Example Data :

| Condition | Degradation Rate (%) | Major Degradant |

|---|---|---|

| 25°C, dry | <2% over 30 days | None detected |

| 40°C, 75% RH | 15% over 30 days | Trifluoroacetic acid |

Basic: What are the safety protocols for handling this compound?

Q. Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (vermiculite). Dispose as hazardous waste .

- Toxicology : Limited acute toxicity data—assume irritant potential. Perform patch tests for dermal sensitivity .

Contradiction Alert : Some SDS lack toxicity data (e.g., Section 11 in ), necessitating conservative handling.

Advanced: How can enantiomeric purity be ensured during synthesis?

Q. Methodological Answer :

- Chiral Resolution : Use (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher’s acid) as a chiral derivatizing agent.

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective trifluoromethylation .

Q. Methodological Answer :

Q. Method Example :

- In Vitro Assays : Test cytotoxicity (MTT assay) and solubility (shake-flask method) to prioritize derivatives .

Advanced: How can computational methods optimize reaction yields for large-scale synthesis?

Q. Methodological Answer :

- Reaction Modeling : Use Gaussian or ORCA for transition-state analysis of trifluoromethylation steps.

- DOE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF) to identify optimal conditions .

Q. Case Study :

| Parameter | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 60 | 100 | 80 |

| Catalyst (mol%) | 5 | 15 | 10 |

| Yield Improvement | 45% → 82% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.